molecular formula C6H14O2 B101867 (2R,5R)-hexane-2,5-diol CAS No. 17299-07-9

(2R,5R)-hexane-2,5-diol

Cat. No.: B101867
CAS No.: 17299-07-9
M. Wt: 118.17 g/mol
InChI Key: OHMBHFSEKCCCBW-PHDIDXHHSA-N
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Description

(2R,5R)-Hexane-2,5-diol is a chiral diol with two hydroxyl groups located at the second and fifth positions of a hexane chain. This compound is notable for its optical activity and is often used in various chemical and industrial applications due to its unique stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,5R)-hexane-2,5-diol can be achieved through several methods. One common approach involves the reduction of (2,5)-hexanedione using biocatalysts such as resting whole cells of Lactobacillus kefir DSM 20587. This method is carried out in a continuously operated membrane reactor, achieving nearly quantitative conversion with high enantioselectivity and diastereoselectivity .

Industrial Production Methods: On an industrial scale, this compound can be produced through lipase-catalyzed transesterification starting from a racemic or meso mixture of (2,5)-hexanediol. This method yields this compound with high purity after subsequent chemical inversion .

Chemical Reactions Analysis

Types of Reactions: (2R,5R)-Hexane-2,5-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can yield hexane derivatives with different stereochemistry.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hexanedione, while substitution reactions can produce halogenated hexane derivatives .

Scientific Research Applications

(2R,5R)-Hexane-2,5-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5R)-hexane-2,5-diol involves its interaction with specific molecular targets, primarily through its hydroxyl groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include enzymatic catalysis, where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its high enantioselectivity and diastereoselectivity make it valuable in applications requiring precise chiral control, such as in the synthesis of pharmaceuticals and fine chemicals .

Properties

IUPAC Name

(2R,5R)-hexane-2,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMBHFSEKCCCBW-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38484-56-9, 17299-07-9
Record name 2,5-Hexanediol, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038484569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Hexanediol, (2R,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,5R)-hexane-2,5-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-HEXANEDIOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE6IX95EG2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,5-HEXANEDIOL, (2R,5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37TCZ47ZE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can (2R,5R)-2,5-Hexanediol be used to synthesize chiral ligands for metal complexes? What are the advantages of such ligands?

A1: Yes, (2R,5R)-2,5-Hexanediol can be used to synthesize chiral diamine ligands like (S,S)-bis(2,5-dimethylpyrrolidinyl)ferrocene. [] This ligand is synthesized through a reaction with diaminoferrocene and (2R,5R)-2,5-hexanediol cyclic sulfate. [] The resulting chiral diamine ligand exhibits strong electron-donating properties due to the nitrogen atoms in its structure, leading to a significant negative shift in the redox potential of the metal center upon complexation. [] Such electron-rich chiral metal complexes are of great interest in asymmetric catalysis, offering potential for highly selective synthesis of enantiomerically pure compounds.

Q2: How does the stereochemistry of (2R,5R)-2,5-Hexanediol influence its reactivity in high-temperature water?

A2: The stereochemistry of (2R,5R)-2,5-Hexanediol plays a crucial role in its intramolecular dehydration reaction in high-temperature water. [] Studies show that both (2R,5R)-(−)-2,5-hexanediol and its enantiomer (2S,5S)-(+)-2,5-hexanediol primarily undergo dehydration via an SN2 pathway under these conditions. [] This pathway leads to a high selectivity towards the formation of cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) with over 85% yield. [] This stereoselectivity highlights the importance of the starting material's chirality in controlling the reaction outcome and producing the desired stereoisomer.

Q3: Can (2R,5R)-2,5-Hexanediol be used in Metal-Organic Framework (MOF) research? What specific applications are relevant?

A3: Yes, (2R,5R)-2,5-Hexanediol, along with its enantiomer (2S,5S)-2,5-hexanediol, can be used to investigate the enantioselective adsorption properties of chiral MOFs. [] For example, researchers have employed enantiopure SURMOF thin films, such as [{Zn2((+)cam)2(dabco)}n], to study the selective uptake of these enantiomers from the gas phase. [] By monitoring the adsorption using Quartz Crystal Microbalance (QCM) techniques, researchers can gain valuable insights into the chiral recognition abilities of these MOF materials. [] This has significant implications for developing highly selective separation techniques and chiral sensors based on MOF technology.

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